

5-Bromo-4-chloropyrimidine hydrochloride chemical properties

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Compound of Interest

Compound Name: 5-Bromo-4-chloropyrimidine hydrochloride

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An In-depth Technical Guide to **5-Bromo-4-chloropyrimidine Hydrochloride**: A Cornerstone for Modern Drug Discovery

Abstract

5-Bromo-4-chloropyrimidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its distinct structural arrangement, featuring two different halogen atoms at key positions on the pyrimidine core, offers chemists a versatile platform for sequential and site-selective functionalization. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications. We will explore the mechanistic principles behind its differential reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, present detailed experimental protocols, and discuss its strategic implementation in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Value of a Dihalogenated Pyrimidine

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antiviral and anticancer agents.^[1] Within this class, halogenated pyrimidines serve as exceptionally useful intermediates due to the reactivity

imparted by the halogen substituents. 5-Bromo-4-chloropyrimidine, and its hydrochloride salt, stands out as a particularly valuable reagent. The presence of a chlorine atom at the electron-deficient C4 position and a bromine atom at the C5 position creates two distinct reactive handles. This differential reactivity allows for a programmed, stepwise introduction of various substituents, enabling the efficient construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery programs.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for its proper handling, storage, and application in synthesis. The hydrochloride salt form enhances stability and can improve handling characteristics compared to the free base.

Physical and Chemical Data

The core properties of 5-Bromo-4-chloropyrimidine and its hydrochloride salt are summarized below.

Property	Value (Hydrochloride Salt)	Value (Free Base)	Reference(s)
CAS Number	1220039-87-1	56181-39-6	[3] [4] [5]
Molecular Formula	<chem>C4H2BrClN2.HCl</chem>	<chem>C4H2BrClN2</chem>	[5] [6]
Molecular Weight	229.89 g/mol	193.43 g/mol	[5] [7]
Appearance	Colorless to pale yellow crystal or powder	Pale yellow crystal	[8]
Purity	Typically >95%	Typically >95%	[5] [6]
Solubility	Good solubility in polar organic solvents like DMF, DMSO, and alcohols.	Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.	[8]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere; for long-term storage, keep in a freezer (-20°C).	Store in a cool, dry place.	[4] [8]

Spectroscopic Profile

While specific spectra should always be acquired for each batch, the expected spectroscopic data provides a baseline for structural confirmation.

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the C2 and C6 positions of the pyrimidine ring. The exact chemical shifts would be influenced by the solvent used.
- ^{13}C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the pyrimidine ring.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ (for the free base) due to the presence of both bromine (isotopes ^{79}Br and ^{81}Br in an ~1:1 ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in an ~3:1 ratio), which is a definitive feature for confirming the compound's identity.

Synthesis and Purification

The synthesis of 5-Bromo-4-chloropyrimidine typically proceeds from a readily available precursor, 5-bromopyrimidin-4-ol. The chlorination is a critical step, commonly achieved using phosphorus oxychloride (POCl_3).

Detailed Synthesis Protocol: Chlorination of 5-Bromopyrimidin-4-ol

This protocol describes a robust method for converting the hydroxypyrimidine precursor into the desired 4-chloro derivative. The subsequent addition of HCl yields the hydrochloride salt.

Causality Behind Experimental Choices:

- Phosphorus oxychloride (POCl_3): This is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chloro groups.
- N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base is added to quench the HCl generated in situ. This prevents potential side reactions and drives the reaction to completion.^[7]
- Ice-water quench: The reaction is quenched by pouring the mixture into ice-water to hydrolyze the excess POCl_3 in a controlled manner. This is a critical safety and purification step.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyrimidin-4-ol (1.0 eq).
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl_3) (5-10 eq) to the flask.

- **Base Addition:** At room temperature, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise to the stirring mixture.[7]
- **Heating:** Heat the resulting mixture to reflux (typically around 105-110 °C) for 3-5 hours.
- **Reaction Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, carefully remove the excess POCl_3 by distillation under reduced pressure.
- **Quenching:** Slowly and carefully pour the residue into a beaker of ice-water with vigorous stirring.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude 5-Bromo-4-chloropyrimidine.
- **Final Purification:** The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.
- **Salt Formation:** To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete. Filter the resulting solid and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

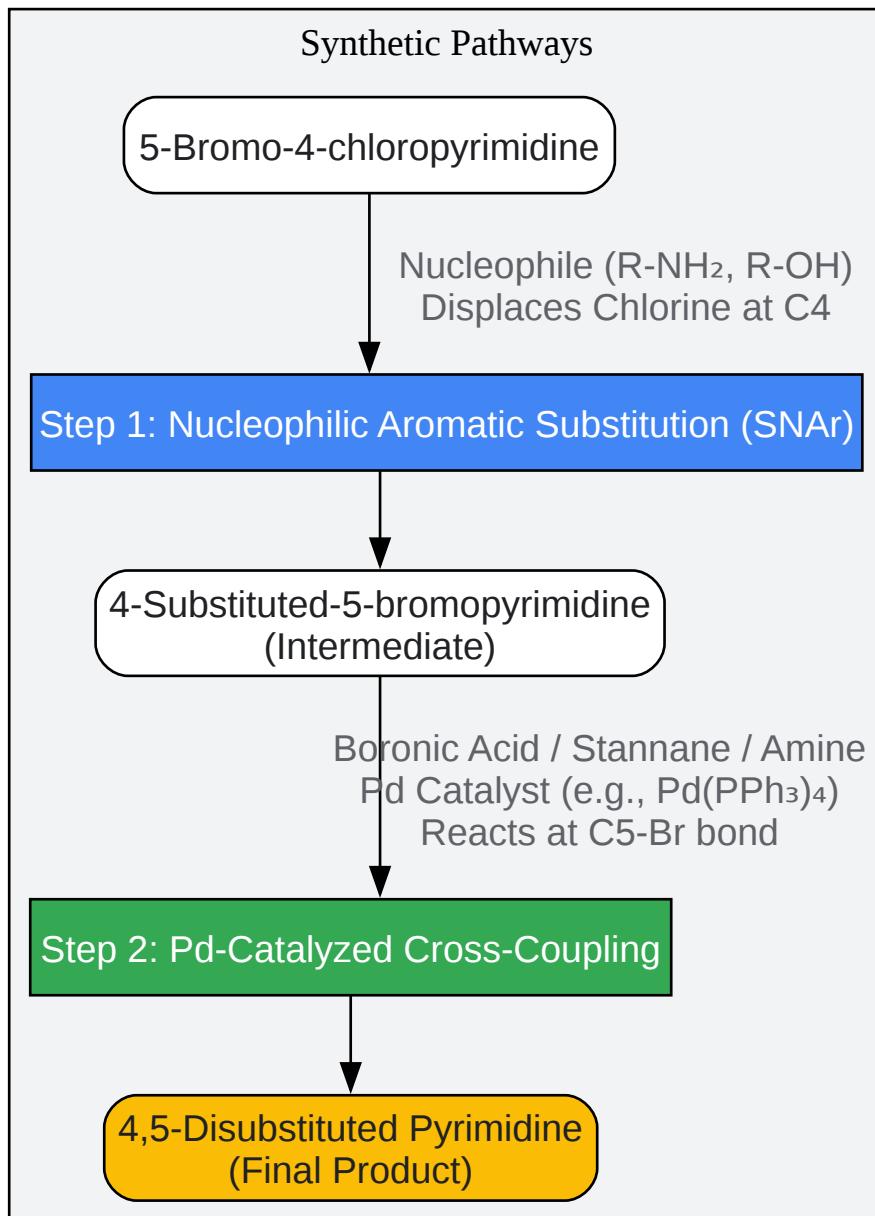
The synthetic power of 5-Bromo-4-chloropyrimidine lies in the differential reactivity of its two halogen atoms. This selectivity is governed by the electronic properties of the pyrimidine ring.

- **C4-Position (Chloro):** The C4 position is electronically analogous to the ortho and para positions of a nitrobenzene ring. It is highly electron-deficient and thus activated for

Nucleophilic Aromatic Substitution (S_NAr). The chlorine atom at this position can be readily displaced by a wide range of nucleophiles (amines, alcohols, thiols).

- C5-Position (Bromo): The C5 position is less electron-deficient. Therefore, the C-Br bond is significantly less reactive towards S_NAr . However, it is the preferred site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.
[\[2\]](#)

This orthogonal reactivity allows for a two-step functionalization strategy, which is invaluable in constructing complex molecules.



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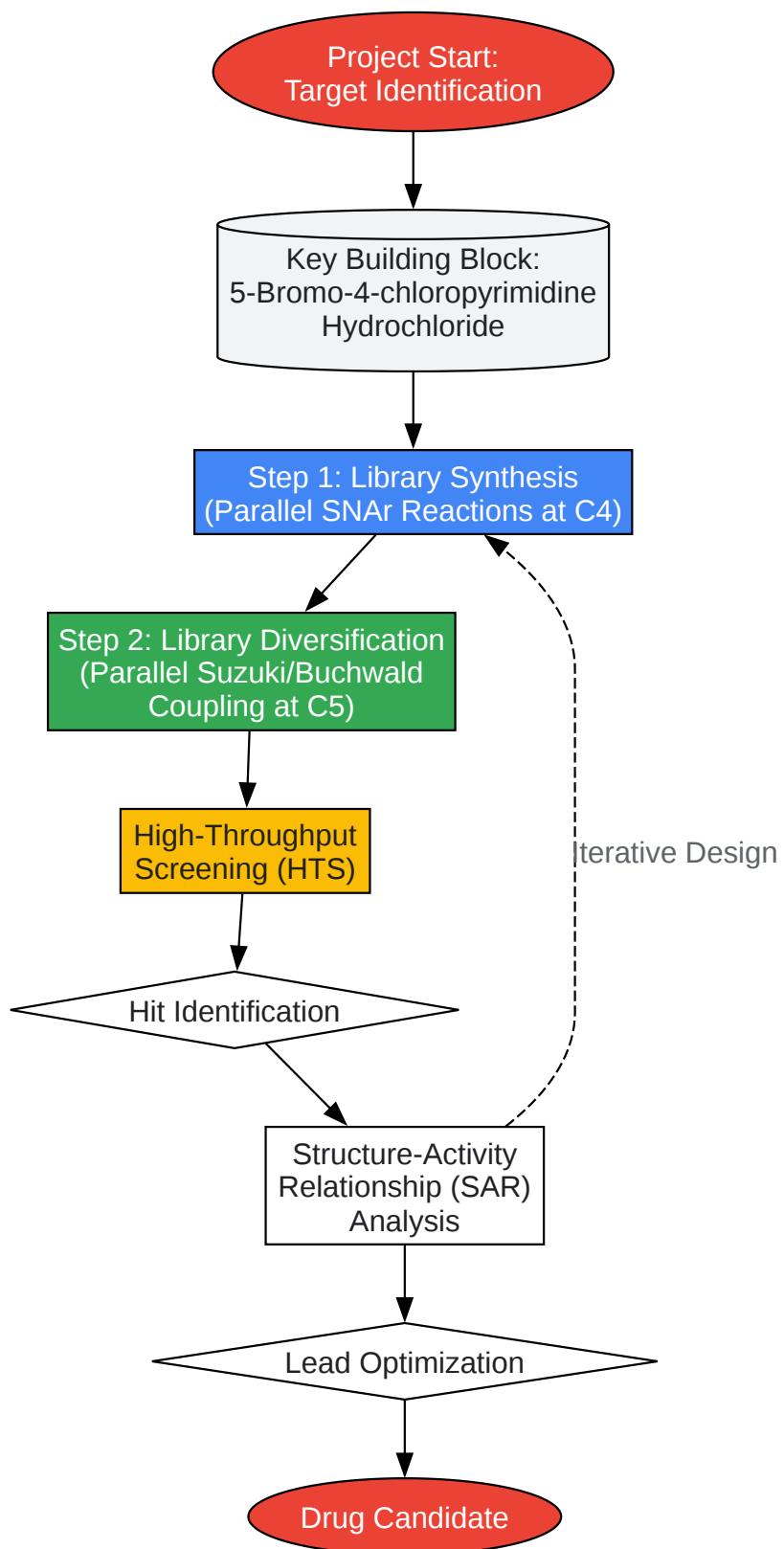
Caption: Selective functionalization of 5-Bromo-4-chloropyrimidine.

Applications in Drug Discovery

5-Bromo-4-chloropyrimidine is a key intermediate in the synthesis of a multitude of biologically active compounds. Its ability to serve as a rigid scaffold for displaying pharmacophoric groups in a defined three-dimensional space makes it ideal for targeting enzymes and receptors.

- **Kinase Inhibitors:** The pyrimidine core is a common feature in many kinase inhibitors designed for cancer therapy. This building block allows for the installation of a hinge-binding motif at the C4 position and a solvent-front-directed group at the C5 position.
- **Antiviral and Antitumor Agents:** It is widely used as a starting material for synthesizing novel compounds with potential antiviral and antitumor activities.[8]
- **Receptor Antagonists:** The scaffold is also employed in the development of antagonists for various G-protein coupled receptors (GPCRs).

The following workflow illustrates the integration of this building block into a typical medicinal chemistry campaign.



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Caption: Role in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed.

- Hazard Identification: The compound is classified as harmful if swallowed (H302).[7][9] It may also cause skin, eye, and respiratory irritation.[9]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
- Handling: Avoid direct contact with skin and eyes.[8] Do not breathe dust.[11] Ensure emergency eyewash stations and safety showers are readily accessible.[11]
- Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[8][11] For long-term stability, storage in a freezer at -20°C is recommended.[4]
- Incompatible Materials: Keep away from strong oxidizing agents.[11]

Conclusion

5-Bromo-4-chloropyrimidine hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined and predictable reactivity allows for the efficient and controlled synthesis of complex molecules. By enabling selective, stepwise functionalization at the C4 and C5 positions, it provides a reliable pathway to novel therapeutics. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher aiming to unlock its full potential in the pursuit of new medicines.

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